Triclonide

Description

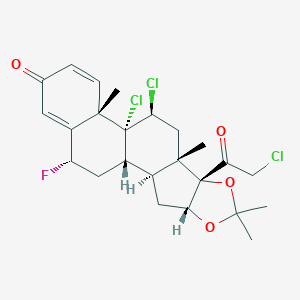

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSLEMVVAYTQW-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181367 | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26849-57-0 | |

| Record name | Triclonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26849-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Pathways

Strategic Approaches to Triclonide Synthesis

Strategic approaches to synthesizing this compound focus on the step-wise construction and modification of the steroid core to introduce the specific functional groups and stereochemistry characteristic of the target molecule. This often involves carefully designed reaction sequences to build the tetracyclic ring system and append the necessary substituents.

The synthesis of complex steroids like this compound relies on the generation and transformation of key intermediates. These intermediates serve as pivotal branching points in the synthetic pathway, allowing for the introduction of specific functionalities. While a detailed, specific synthesis route for this compound itself was not extensively found in the search results, the synthesis of related corticosteroids and steroids with similar structural features provides insight into the types of intermediates and reaction sequences likely involved. For instance, corticosteroid 9,11β-epoxides are highlighted as key intermediates in the preparation of pharmaceutically important compounds such as betamethasone (B1666872) and dexamethasone, which share structural similarities with this compound, particularly concerning modifications in the B and C rings of the steroid nucleus. researchgate.net The synthesis of these epoxides can involve regioselective dehydration of an 11α-hydroxysteroid to form a Δ9,11 double bond, followed by conversion to a bromoformate and subsequent cyclization. researchgate.net

Another example of a key intermediate discussed in the context of steroid synthesis is 9α-hydroxyandrost-4-ene-3,17-dione, which has been used in the synthesis of a compound with 9,11-unsaturation. researchgate.net This suggests that intermediates with hydroxyl groups or unsaturation at specific positions of the steroid core are crucial for directing subsequent transformations. Reaction sequences often involve steps such as oxidation, reduction, functional group interconversions, and the introduction or manipulation of double bonds. ramauniversity.ac.in The synthesis of complex molecules often requires a sequence of reactions performed without isolating intermediates, known as tandem reaction sequences, to improve efficiency. princeton.edu

The formation and transformation of specific bonds are critical in steroid synthesis to achieve the desired molecular architecture and stereochemistry. The introduction or manipulation of the 9,11-double bond is a recurring theme in the synthesis of various steroids, including those structurally related to this compound. Δ9,11 steroids, possessing a double bond between carbon positions 9 and 11, are important intermediates for introducing functionality at these positions. google.com Methods for preparing Δ9,11 steroids are known, such as the conversion of an 11-hydroxy steroid to a mesylate, followed by an elimination reaction. google.com However, achieving regiospecificity in such transformations can be challenging, sometimes leading to mixtures of isomers. google.com

Another approach involves the regioselective dehydration of 11α-hydroxysteroids to form the Δ9,11 double bond, which can be achieved using reagents like PCl5. researchgate.net This transformation is reported to provide high yields and excellent regioselectivity over other possible double bond isomers. researchgate.net The Δ7,9(11)-steroidal diene system is also noted as a key intermediate for the chemical functionalization of carbons 7 and 11 in the steroid series. researchgate.net These examples underscore the importance of precisely controlled bond formations, particularly the introduction and modification of double bonds, in accessing key intermediates required for the synthesis of complex steroids like this compound.

General Steroid Synthesis Principles Applicable to this compound

The synthesis of this compound is guided by general principles established in steroid chemistry, encompassing strategies for building the core structure and introducing specific modifications with high selectivity.

Plant sterols, also known as phytosterols, are a diverse group of naturally occurring steroids found in plants. creative-proteomics.com They serve as important precursors for the semi-synthesis of various steroid drugs and intermediates. wikipedia.orgmdpi.com The utilization of plant sterols as starting materials leverages their inherent steroid scaffold, reducing the number of steps required compared to total synthesis from simpler, non-steroidal compounds. Common plant sterols used as starting materials include sitosterol, campesterol, and stigmasterol. creative-proteomics.comnih.gov Stigmasterol, possessing a double bond in its side chain, has been particularly important for the commercial production of hormones like progesterone (B1679170) through chemical modification. mdpi.com The conversion of plant sterols to steroid hormones and other derivatives often involves microbial biotransformation steps, which can introduce specific functional groups with high selectivity. ramauniversity.ac.inmdpi.com This approach highlights the value of natural products as readily available chiral building blocks for the synthesis of complex steroid molecules.

Multistep stereoselective synthesis is a significant challenge in the creation of complex molecules like this compound, which possess multiple chiral centers. Each reaction step must not only form the correct chemical bonds but also establish the desired three-dimensional arrangement of atoms. Achieving high levels of stereoselectivity (control over the relative or absolute configuration of newly formed chiral centers) and regioselectivity (control over the position where a reaction occurs) is crucial to avoid the formation of unwanted isomers, which can be difficult to separate and may have different biological activities. researchgate.net

Limitations in chemical transformations during multi-step synthesis are readily recognized and can often be rationalized. journals.co.za The formation of new carbon-carbon bonds, for instance, often relies on reactions like enolate alkylations and carbonyl-enol condensations, which can lead to uncontrolled reactions such as non-specific enolization or self-condensation. journals.co.za While advances in conformational analysis and reaction selectivity have facilitated more accurate design, the presence of multiple centers of asymmetry in polycyclic structures like steroids creates the potential for a plethora of diastereoisomers. journals.co.za Traditional chemical processes for steroid modifications can be elaborate and less selective than biological counterparts, sometimes necessitating the use of wild-type fungi as industrial biocatalysts for specific transformations like hydroxylations. researchgate.net Late-stage hydroxylation of steroids at unactivated carbons, for example, is particularly challenging using synthetic methods and often requires tedious multi-step procedures with low yields and poor control over regioselectivity. researchgate.netnih.gov

Research into Novel Synthetic Routes for this compound and Its Analogues

Research into novel synthetic routes for this compound and its analogues is driven by the need for more efficient, selective, and sustainable methods for producing these complex molecules. Novel approaches often aim to overcome the limitations of traditional synthesis, such as poor regioselectivity, low yields, and the generation of unwanted byproducts.

One area of research involves the development of chemoenzymatic strategies, combining chemical and enzymatic transformations. For example, a two-step chemoenzymatic strategy has been designed for the synthesis of Trenbolone, another steroid, involving a biocatalytic hydroxylation and ketoreduction followed by chemical dehydration. acs.org This approach demonstrates the potential of using engineered enzymes, such as P450 monooxygenases, to achieve highly regio- and stereoselective modifications of the steroid core that are difficult to accomplish with traditional chemical methods. researchgate.netnih.govacs.org

Molecular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Dynamics

The initial steps in the mechanism of action of Triclonide, characteristic of glucocorticoids, involve binding to the intracellular glucocorticoid receptor.

Ligand-Receptor Complex Formation

Upon entering target cells, this compound is expected to bind to specific cytosolic glucocorticoid receptors. In the absence of a ligand, the GR typically resides in the cytoplasm in a complex with chaperone proteins, such as heat shock proteins (Hsp90 and Hsp70). The binding of a glucocorticoid ligand like this compound to the ligand-binding domain of the GR induces a conformational change in the receptor structure. This binding event is crucial for activating the receptor and initiating the downstream signaling cascade.

Conformational Changes and Nuclear Translocation

Following ligand binding, the glucocorticoid receptor undergoes a significant conformational change. This alteration in structure leads to the dissociation of the GR from the chaperone protein complex. The activated ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. This nuclear translocation is a critical step that allows the activated GR to interact with DNA and other nuclear factors to modulate gene transcription.

Genomic Mechanisms of Action and Gene Regulation

Within the nucleus, the activated this compound-GR complex modulates gene expression through several mechanisms, leading to broad anti-inflammatory and immunosuppressive effects.

Differential Modulation of Pro-inflammatory Gene Expression

A key genomic mechanism involves the repression of pro-inflammatory gene expression. The activated GR complex can interact with specific DNA sequences known as glucocorticoid response elements (GREs), including negative GREs (nGREs), to downregulate the transcription of genes encoding inflammatory mediators. Furthermore, the GR can repress gene transcription by interfering with the activity of other pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through protein-protein interactions. This interference can block the ability of these factors to activate the transcription of pro-inflammatory genes.

Upregulation of Anti-inflammatory Gene Transcription

In addition to repressing pro-inflammatory genes, the activated this compound-GR complex can also promote the transcription of anti-inflammatory genes. This is typically mediated through the binding of the GR homodimer to positive GREs in the promoter regions of these genes, leading to an increase in their mRNA and protein synthesis. Examples of proteins whose synthesis can be induced by glucocorticoids include Annexin A1 (also known as lipocortin-1), which is known to counter-regulate inflammatory events.

Enzyme Activity Modulation in Inflammatory Pathways

This compound influences key enzymes in the arachidonic acid pathway, a central route for generating inflammatory mediators youtube.comuwyo.edu. By modulating the activity of enzymes like phospholipase A2 and cyclooxygenase-2, this compound can impact the production of prostaglandins (B1171923) and other eicosanoids that contribute to inflammation google.comnih.gov.

Reduction of Phospholipase A2 Activity

Phospholipase A2 (PLA2) enzymes play a critical role in initiating the inflammatory cascade by releasing arachidonic acid from cell membrane phospholipids (B1166683) youtube.comnih.govnih.gov. This released arachidonic acid then serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various inflammatory mediators youtube.comuwyo.edunih.gov. This compound has been indicated to reduce the activity of phospholipase A2 google.comnih.gov. This reduction in PLA2 activity would consequently limit the availability of arachidonic acid, thereby suppressing the downstream synthesis of prostaglandins and leukotrienes youtube.comnih.gov.

Impact on Cyclooxygenase-2 Expression and Activity

Cyclooxygenase-2 (COX-2) is an inducible enzyme significantly upregulated during inflammatory processes, leading to the increased production of pro-inflammatory prostaglandins stanford.eduwikipedia.org. Glucocorticoids, including synthetic corticosteroids like this compound, are known to suppress the expression of pro-inflammatory genes, which would include the gene encoding for COX-2 patsnap.com. While specific detailed research findings on this compound's direct impact on COX-2 expression and activity are limited in the provided context, its classification as a glucocorticoid and its indicated effects on inflammatory pathways suggest it would likely reduce COX-2 levels and activity google.compatsnap.com.

Decreased Arachidonic Acid Release

The release of arachidonic acid from membrane phospholipids is primarily catalyzed by phospholipase A2 youtube.comnih.govnih.gov. As this compound is indicated to reduce PLA2 activity, it follows that it would also lead to a decrease in the release of arachidonic acid youtube.comnih.gov. This diminished availability of arachidonic acid is a key mechanism by which corticosteroids exert their anti-inflammatory effects, as it directly impacts the synthesis of downstream inflammatory mediators like prostaglandins and leukotrienes youtube.comnih.gov.

Cellular Immunomodulatory Effects

Suppression of T-Lymphocyte and Macrophage Proliferation and Activity

T-lymphocytes and macrophages are central players in the immune response and inflammatory processes researchgate.netgoogle.com. T-lymphocyte proliferation is a key aspect of adaptive immunity, while macrophages are involved in both innate and adaptive immunity, including antigen presentation and the production of cytokines stjames.iesanquin.org. This compound has been shown to reduce the proliferation and activity of immune cells such as T-lymphocytes and macrophages google.compatsnap.comresearchgate.net. This suppression of cellular proliferation and activity contributes to the dampening of immune and inflammatory responses patsnap.comstjames.iesanquin.org.

Inhibition of Histamine (B1213489) Release from Immune Cells

Histamine is a potent mediator released by mast cells and basophils, contributing to allergic reactions and inflammation by increasing vascular permeability and causing smooth muscle contraction google.comantibodysociety.org. Corticosteroids have been shown to inhibit the release of histamine from immune cells patsnap.comnih.gov. While the specific effect of this compound on histamine release is not detailed in the provided snippets, its classification as a corticosteroid suggests it would likely share this property, thereby reducing a key component of immediate hypersensitivity and inflammatory responses patsnap.comgoogle.comncats.io.

Exploration of Potential Alternative Molecular Targets

The investigation into potential alternative molecular targets for this compound stems from its presence in various research and patent documents that explore compounds with activity or relevance to diverse biological pathways. While detailed mechanistic studies on this compound's direct interaction with these alternative targets are limited within the scope of the available information, its mention in contexts related to these targets suggests an exploration of its broader pharmacological profile or potential repurposing.

Investigation of Ryanodine (B192298) Receptor Interactions

Ryanodine receptors (RyRs) are intracellular calcium release channels crucial for calcium signaling in various cell types, including muscle cells wikipedia.orgnih.gov. They are known to interact with various ligands, including ryanodine itself, which can modulate their activity mdpi.comnih.gov. Some studies have investigated the interaction of RyRs with L-type calcium channels and other proteins involved in calcium handling nih.govplos.org. However, within the scope of the provided search results, there is no direct information or research finding specifically detailing this compound's interaction with Ryanodine Receptors or the investigation of such interactions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Structural Determinants for Glucocorticoid Receptor Affinity and Potency

The binding of corticosteroids to the glucocorticoid receptor (GR) is a primary determinant of their pharmacological effects. nih.gov The steroid scaffold provides the basic structure for this interaction. Specific functional groups and their positions on the steroid nucleus influence the affinity and potency of binding to the GR. For synthetic corticosteroid analogues, it is generally assumed that increasing GR binding affinity does not necessarily improve the therapeutic index. researchgate.net Studies on other synthetic glucocorticoids, such as triamcinolone (B434) acetonide, have shown that the ligand can increase intramolecular contacts within the GR ligand-binding domain (LBD), contributing to increased affinity and enhanced stability of the receptor-ligand complex. nih.gov This suggests that specific structural features of the ligand play a significant role in inducing favorable conformational changes in the receptor.

Influence of Halogenation on Biological Activity and Selectivity

Halogenation, the introduction of halogen atoms (such as fluorine or chlorine) into the steroid structure, is a common modification in the synthesis of potent corticosteroids, including Triclonide which contains fluorine and chlorine atoms. wikipedia.org Halogenation can significantly influence the biological activity and selectivity of steroid compounds. While the search results did not provide specific data on the impact of halogenation specifically on this compound's activity and selectivity, studies on other halogenated corticosteroids demonstrate that the position and type of halogen can affect properties such as lipophilicity, metabolic stability, and binding affinity to steroid receptors. Increased lipophilicity, often enhanced by halogenation, can influence the partitioning of corticosteroids into tissues, such as the trabecular meshwork and lens in the eye, which may be relevant to side effect profiles. nih.gov

Computational and Statistical Approaches to QSAR Modeling for this compound Analogues

QSAR modeling utilizes computational and statistical methods to build mathematical relationships between the structural properties of compounds and their biological activities. nih.govjocpr.com This approach is valuable in drug discovery for predicting the activity of new chemical entities and guiding the design of analogues with improved properties. jocpr.comcsit.am

Derivation of Mathematical Relationships Between Structure and Activity

The process of developing a QSAR model involves collecting data on the biological activity of a set of molecules, calculating molecular descriptors that represent their structural and physicochemical properties, and then using statistical methods to derive a mathematical equation that correlates the descriptors with the activity. nih.gov Various statistical techniques, such as regression analysis, partial least squares, and principal component analysis, can be employed. nih.gov The goal is to identify the key structural features that contribute to the observed biological activity. nih.gov While specific mathematical relationships derived for this compound were not detailed in the search results, QSAR studies on steroids often involve correlating descriptors related to lipophilicity, electronic properties, and steric features with binding affinity to steroid receptors or observed biological effects. nih.govnih.gov

Predictive Modeling for Novel Chemical Entities

A primary application of QSAR modeling is the prediction of biological activities for novel chemical entities that have not yet been synthesized or tested experimentally. jocpr.comcsit.am Once a robust and validated QSAR model is established, it can be used to screen virtual libraries of compounds, prioritizing those predicted to have desirable activity profiles. jocpr.comcsit.am This computational screening can significantly reduce the time and resources required compared to traditional experimental high-throughput screening. jocpr.com The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using independent datasets. jocpr.comcsit.am

Comparative SAR Analysis with Other Synthetic Corticosteroids

Comparing the SAR of this compound with other synthetic corticosteroids provides context for its potential pharmacological profile and highlights the impact of its specific structural features. Other synthetic corticosteroids include compounds like dexamethasone, prednisone, prednisolone, triamcinolone, triamcinolone acetonide, and betamethasone (B1666872). nadf.usmedicinenet.com These compounds exhibit varying degrees of glucocorticoid and mineralocorticoid activity and differ in potency and duration of action, which are directly related to their structural differences. nadf.usmedicinenet.com For example, the presence and position of halogen atoms, the degree of unsaturation in the A ring, and modifications at positions 11, 16, and 17 significantly influence these properties. ijdvl.com While a direct comparative SAR analysis specifically detailing this compound against a panel of other corticosteroids was not found, its structure, particularly the halogenation pattern and the 16α,17α-acetonide group, places it within a class of highly potent glucocorticoids, similar in some structural aspects to triamcinolone acetonide. wikipedia.orgnih.gov Comparative studies on the partitioning of different corticosteroids into ocular tissues have shown that lipophilicity plays a role in their accumulation, which can be linked to side effects. nih.gov Such comparisons help in understanding the likely behavior of this compound based on its structural similarities and differences to known corticosteroids.

Preclinical and in Vitro/ex Vivo Research Models

Development and Application of Cell-Based Bioassays

Cell-based bioassays are fundamental tools in preclinical research, allowing for the assessment of a compound's direct effects on specific cell types and biological pathways. Triclonide, being a glucocorticoid, would be of interest in assays relevant to glucocorticoid receptor (GR) activity and inflammatory responses.

Glucocorticoid receptor transactivation assays are commonly used to evaluate the ability of a compound to bind to and activate the glucocorticoid receptor, leading to the transcription of target genes containing glucocorticoid response elements (GREs). frontiersin.orgopnme.complos.orgnih.gov This is a primary mechanism by which glucocorticoids exert their effects. While this compound is a synthetic glucocorticoid wikipedia.org, specific data detailing its performance or research findings from GR transactivation assays were not found in the provided search results. General studies on GR transactivation highlight its importance in regulating gene expression upon ligand binding. frontiersin.orgopnme.complos.orgnih.gov

In vitro studies assessing the modulation of inflammatory markers are essential for understanding the potential anti-inflammatory properties of compounds like this compound. These studies typically involve stimulating cells (e.g., immune cells or tissue-specific cells) with pro-inflammatory agents and then evaluating the compound's effect on the production or expression of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. frontiersin.orgepo.orghandwiki.orgthermofisher.commdpi.comgoogle.com While this compound is listed among anti-inflammatory agents epo.org, specific research findings detailing this compound's effects on inflammatory marker modulation in vitro were not available in the provided search results.

Cellular immune response assays are utilized to investigate how a compound influences the activity and function of immune cells. These assays can assess various aspects of the immune response, including cell proliferation, cytokine production, and the differentiation of immune cell subsets. fda.govmountsinai.orgfrontiersin.orgnih.govnih.gov this compound has been mentioned in the context of modulating immune responses epo.org and among compounds potentially studied in cellular immune response assays opnme.comnih.gov, but specific data or detailed findings regarding this compound's effects in such assays were not found in the provided search results.

Ex Vivo Tissue Culture Systems for Mechanistic Studies

Ex vivo tissue culture systems involve maintaining living tissue samples outside the body, providing a more complex and physiologically relevant environment compared to traditional cell culture. epo.orgpsu.edunih.govgoogle.com These systems are valuable for mechanistic studies as they preserve the tissue's native architecture and cellular interactions. epo.org this compound's potential effects could be explored in such systems.

A key advantage of ex vivo tissue culture systems is their ability to preserve the complex tissue microenvironment, including the spatial arrangement of cells, cell-cell interactions, and the extracellular matrix. epo.org This is particularly important for studying compounds that may interact with multiple cell types or require the tissue's structural integrity for their activity. These systems also maintain the heterogeneity of cell populations present in the original tissue, which is often lost in simplified cell culture models. epo.org

Ex vivo tissue culture systems allow for the assessment of a compound's activity within the context of intact tissue. epo.org This can provide more predictive information about how a compound might behave in a living organism compared to studies using isolated cells. Methods for evaluating compound activity in ex vivo tissues can include assessing changes in cell viability, proliferation, apoptosis, or the expression of specific biomarkers using techniques such as microscopy, immunohistochemistry, or molecular analyses. While this compound is listed as a compound that can be used in compositions tested in ex vivo systems frontiersin.org, specific data or detailed research findings on the assessment of this compound's activity in intact tissue samples using ex vivo culture systems were not found in the provided search results.

Animal Models for Investigating Mechanistic Biological Effects

Animal models are crucial tools in preclinical research for elucidating the mechanisms of action of potential therapeutic compounds and evaluating their efficacy in complex biological systems nih.govsavemyexams.com. In the study of inflammatory and immunosuppressive agents like this compound, murine models are frequently employed due to their genetic similarity to humans and the availability of well-characterized models for various disease states nih.gov.

Murine Ear Edema Models for Anti-Inflammatory Efficacy

Murine ear edema models are widely used to assess the topical anti-inflammatory efficacy of compounds. These models involve inducing inflammation in the ear of mice using various irritants, such as croton oil or arachidonic acid, which leads to measurable swelling or edema researchgate.netnih.gov. The reduction in ear edema upon treatment with a test compound indicates its anti-inflammatory potential. The TPA-induced mouse ear edema model is a classical method for screening topically applied anti-inflammatory steroids and non-steroidal agents researchgate.net. This model results in an edematous reaction driven by the production of arachidonic acid metabolites, primarily PGE2, and other mediators that promote vasodilation researchgate.net. Another method involves the use of cantharidin (B1668268) to induce ear inflammation, which has been profiled for its alignment with the human model and its utility in exploring the mechanism of anti-inflammatory activity nih.gov. Cantharidin-induced inflammation in mice leads to ear swelling and the production of various inflammatory mediators, including macrophage-inflammatory protein (MIP)-2, monocyte chemoattractant protein (MCP)-1, keratinocyte-derived chemokine (KC), interleukin (IL)-6, IL-1β, and myeloperoxidase (MPO) nih.gov.

While the search results indicate that murine ear edema models are used for evaluating anti-inflammatory steroids, specific detailed research findings or data tables directly pertaining to this compound's performance in these models were not extensively available within the provided snippets. However, the general application of these models to assess compounds structurally related to this compound, such as other corticosteroids like hydrocortisone (B1673445) and triamcinolone (B434) acetonide, is well-documented nih.govnih.gov. Studies using these models typically measure the reduction in ear thickness or weight compared to control groups to quantify the anti-inflammatory effect.

Systemic Inflammation Models for Immunosuppressive Research

Systemic inflammation models are utilized to investigate the broader immunosuppressive effects of compounds. These models aim to mimic systemic inflammatory responses observed in various conditions. A common approach involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a widespread inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 scantox.comsygnaturediscovery.complos.org.

While this compound is mentioned in the context of being an anti-inflammatory steroid for topical use and potentially relevant in compositions for treating or preventing cell or tissue necrosis, specific detailed research findings or data from systemic inflammation models directly using this compound for immunosuppressive research were not prominently featured in the provided search results ncats.iogoogle.com. However, the inclusion of this compound in lists of compounds that may be used in compositions for treating conditions involving inflammation and cell necrosis suggests its potential relevance in such research areas google.comgoogle.com. Animal models of chronic inflammation, which can involve systemic components, are important for understanding disease mechanisms and evaluating potential therapies nih.gov. These models often involve inducing inflammation through various means, and assessing markers of inflammation and immune response nih.govtranscurebioservices.com.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations of Triclonide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecule target, typically a protein or enzyme. This process aims to identify potential binding sites and the key interactions stabilizing the complex. Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to study the stability of ligand-receptor complexes and the conformational changes that occur upon binding under simulated physiological conditions. plos.orgnih.govmdpi.commdpi.com

While specific detailed research findings on the molecular docking and dynamics simulations of this compound with its intended glucocorticoid receptor target were not extensively found in the search results, the general principles and applications of these methods are well-established in the study of ligand-target interactions for corticosteroids and other drugs. Molecular docking can predict binding poses and estimate binding energies, while MD simulations can assess the stability of these poses over time and explore the dynamic nature of the interaction, including the formation and breaking of hydrogen bonds and other non-covalent interactions. plos.orgajchem-a.comscielo.sa.cr

Studies on other compounds demonstrate the typical outputs of these simulations, such as binding energy values from docking and analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation from MD simulations, which indicate the stability and flexibility of the protein-ligand complex. plos.orgajchem-a.com

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods are widely used to predict the biological activity spectrum and selectivity profiles of chemical compounds based on their structural characteristics. Tools and databases are employed to estimate the likelihood of a molecule interacting with various biological targets and exhibiting specific pharmacological effects. eco-vector.comresearchgate.netactamedica.orgclinmedkaz.org

For this compound, being a synthetic glucocorticoid, in silico methods could potentially predict its activity as a corticosteroid receptor agonist. While direct in silico predictions specifically for this compound were not detailed in the search results, the application of these methods to other compounds, such as triterpene saponins (B1172615) and piperidine (B6355638) derivatives, illustrates the process. These studies utilize tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction to forecast potential biological activities and identify probable protein targets. eco-vector.comresearchgate.netactamedica.orgclinmedkaz.org The predictions often include a probability score indicating the likelihood of a predicted activity. clinmedkaz.org

Pharmacophore Modeling for Rational Drug Design of Analogues

Pharmacophore modeling is a key technique in rational drug design that involves identifying the essential 3D arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups) of a molecule that are necessary for its biological activity. researchgate.netnih.govijrpr.comdovepress.com These models can be derived from known active ligands (ligand-based pharmacophore modeling) or from the structure of the target receptor (structure-based pharmacophore modeling). researchgate.netdovepress.com

Pharmacophore models serve as a query for searching large chemical databases to identify novel compounds with similar activity profiles. researchgate.netnih.gov They are also valuable in designing new analogues of a lead compound, like this compound, by suggesting modifications that retain or enhance the desired interactions with the target. researchgate.netijrpr.com While specific pharmacophore modeling studies for this compound were not found, the concept is broadly applicable to the design of corticosteroid analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Pharmacophore modeling can be used in conjunction with other computational techniques, such as molecular docking and virtual screening, to refine the design process and prioritize compounds for synthesis and experimental testing. nih.govijrpr.com

Virtual Screening for Identifying Potential Off-Targets and Polypharmacology

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates. ijrpr.com It can be applied in a target-based manner (screening for molecules that bind to a specific target) or a ligand-based manner (screening for molecules similar to a known active compound). ijrpr.com Beyond identifying primary targets, VS is also crucial for predicting potential off-targets, which are unintended proteins or pathways that a compound might interact with. ijrpr.comnih.govplos.orgfrontiersin.org

Identifying off-targets is essential for understanding potential side effects and toxicity, as well as for exploring opportunities for drug repurposing and polypharmacology (the concept that a single drug can interact with multiple targets to achieve a desired therapeutic effect). nih.govplos.orgfrontiersin.org Computational methods, including VS, play a significant role in this process by predicting genome-wide off-target interactions. plos.org While no specific studies on virtual screening of this compound against a panel of potential off-targets were found, the methodology is directly applicable to assessing the selectivity profile of this compound and identifying any unintended interactions. ijrpr.comfrontiersin.org

Application of Advanced Bioinformatic Tools in Chemical Biology Research

Bioinformatics plays a vital role in chemical biology research by providing tools and databases for analyzing biological data, understanding molecular mechanisms, and identifying potential drug targets. cornell.edursc.orgeie.grnih.gov Advanced bioinformatic tools are used for tasks such as sequence and structure analysis of proteins, analysis of biological pathways, and integration of diverse biological datasets. nih.gov

In the context of studying compounds like this compound, bioinformatics can be used to analyze the structure and function of its target receptor (the glucocorticoid receptor), identify related proteins or pathways that might be indirectly affected, and interpret the results of high-throughput screening or other experimental data. nih.gov Bioinformatics resources support drug target discovery, particularly in understanding protein-protein interactions, which can be modulated by small molecules. nih.gov The integration of bioinformatics with computational chemistry techniques, such as those discussed in the preceding sections, provides a powerful approach for a comprehensive understanding of compound-biological system interactions. cornell.edutriiprograms.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity, Identification, and Quantification in Research Samples

Chromatographic methods are central to the analytical workflow for Triamcinolone (B434) Acetonide, providing robust means for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed, offering high resolution and sensitivity for analyzing the compound in bulk forms, pharmaceutical preparations, and biological samples pharmahealthsciences.netnih.gov.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized method for the estimation of Triamcinolone Acetonide pharmahealthsciences.netrecentscientific.com. Method development focuses on optimizing various parameters to achieve a simple, rapid, selective, and specific analysis researchgate.net. Key aspects of HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Several studies have established validated RP-HPLC methods for quantifying Triamcinolone Acetonide. These methods demonstrate good reproducibility and recovery, with a relative standard deviation (%RSD) of less than 2, making them suitable for routine analysis in bulk and pharmaceutical forms pharmahealthsciences.net. For instance, a stability-indicating HPLC method was developed to determine Triamcinolone Acetonide and its degradation products in ointment formulations, utilizing an Altima C18 column and a mobile phase of acetonitrile and water buffered at pH 7 nih.gov. Detection is commonly performed using a UV detector at wavelengths around 238 nm, 241 nm, or 254 nm pharmahealthsciences.netrecentscientific.comnih.gov. The linearity of these methods is typically established over a specific concentration range, with high correlation coefficients (r²) greater than 0.999, confirming a direct relationship between concentration and detector response recentscientific.comresearchgate.netnih.gov.

| Parameter | Study 1 recentscientific.comrecentscientific.com | Study 2 researchgate.net | Study 3 pharmahealthsciences.net | Study 4 nih.gov |

|---|---|---|---|---|

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (250mm x 4.6mm, 5 µm) | Inertsil ODS 3V (150x4.6mm, 5 µm) | Altima C18 RP18 HP (250×4.6mm, 5µm) |

| Mobile Phase | Acetonitrile: 0.05M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) | Methanol:Water (45:55 v/v) | Buffer and Acetonitrile | Acetonitrile and water buffered at pH 7 (10mM phosphate buffer) |

| Flow Rate | 1 ml/min | 1 ml/min | 1.0 ml/min | 1.5 ml/min (gradient) |

| Detection Wavelength | 238 nm | 239 nm | 254 nm | 241 nm |

| Linearity Range | 10-50 µg/ml | 100-2500 ng/mL | 40 µg/ml concentration range | 0.02-125% of workload |

| Correlation Coefficient (r²) | 0.9998 | > 0.999 | 0.9999 | > 0.9999 |

| Retention Time | 5.249 min | Not Specified | 2.72 min | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering improved resolution, speed, and sensitivity by utilizing columns with smaller particle sizes (sub-2-µm) lcms.cz. UPLC systems operate at higher pressures, which, combined with the smaller particle size, leads to enhanced separation efficiency and narrower peaks lcms.cz. This results in shorter run times and reduced solvent consumption, making it a more efficient and environmentally friendly technique lcms.cznih.gov.

For Triamcinolone Acetonide analysis, UPLC is particularly advantageous in bioanalytical applications where high sensitivity is required to measure low concentrations in complex matrices like human plasma nih.gov. A stability-indicating UPLC method has also been optimized for the analysis of Triamcinolone in syrup dosage forms, demonstrating the technique's applicability to various formulations researchgate.net. The coupling of UPLC with mass spectrometry (UPLC-MS/MS) provides a powerful tool for both quantification and structural confirmation, combining the high separation capability of UPLC with the high sensitivity and selectivity of MS nih.gov. This combination is superior to HPLC-based methods in terms of separation efficiency, sensitivity, throughput, and precision nih.gov.

Mass Spectrometry (MS) Applications in Triclonide Research

Mass spectrometry is an indispensable tool in pharmaceutical research, offering unparalleled sensitivity and specificity for molecular analysis thermofisher.com. In the context of Triamcinolone Acetonide research, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is applied for structural elucidation, metabolite identification, and quantitative bioanalysis nih.govnih.govcriver.com.

The identification of metabolites is a critical component of drug development, providing insights into the biotransformation pathways of a compound criver.comwaters.com. LC-MS/MS is the primary technique used for the detection and characterization of Triamcinolone Acetonide metabolites in biological matrices such as urine nih.gov. High-resolution mass spectrometry (HR-MS) is often employed to determine the empirical formulae of metabolites and their fragments, which is crucial for structural elucidation criver.comnih.gov.

In studies of Triamcinolone Acetonide metabolism, researchers use tandem mass spectrometry to analyze fragmentation patterns. For corticosteroids containing fluorine, characteristic neutral losses are observed, which aids in identifying related metabolites nih.gov. Research on urine samples following intramuscular administration of Triamcinolone Acetonide has successfully identified several metabolites nih.gov. The two main compounds detected were the parent drug (Triamcinolone Acetonide) and 6β-hydroxytriamcinolone acetonide (6β-OH-TA), along with numerous minor metabolites nih.gov. Both open screening methods (precursor ion and neutral loss scans) and targeted selected reaction monitoring (SRM) are used to detect and characterize these biotransformation products nih.gov.

| Metabolite | Detection Method | Matrix | Reference |

|---|---|---|---|

| Triamcinolone Acetonide (Parent) | LC-MS/MS (Precursor Ion Scan, SRM) | Human Urine | nih.gov |

| 6β-hydroxytriamcinolone acetonide (6β-OH-TA) | LC-MS/MS (Precursor Ion Scan, SRM) | Human Urine | nih.gov |

| Triamcinolone | LC-MS/MS | Human Urine | nih.gov |

| Multiple Minor Metabolites | LC-MS/MS (Precursor Ion Scan, SRM) | Human Urine | nih.gov |

| Oxidative Degradation Products | HPLC-MS | Ointment Formulation | nih.gov |

Quantitative bioanalysis involves the measurement of a drug and its metabolites in biological fluids, which is fundamental for pharmacokinetic studies. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for this purpose due to its high sensitivity, selectivity, and speed nih.gov.

An efficient UPLC-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the quantification of Triamcinolone Acetonide in human plasma nih.gov. This method utilizes a liquid-liquid extraction for sample preparation and cortisone acetate as an internal standard. The analysis is performed in multiple-reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition (m/z 435.4→397.3 for Triamcinolone Acetonide) nih.gov. Such methods can achieve a very low limit of quantification (LLOQ), making them suitable for detecting the low concentrations of the drug typically found in plasma after administration nih.gov.

| Parameter | Value |

|---|---|

| Linearity Range | 0.53–21.20 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |

| Intra-run Precision (%RSD) | 3.007% to 9.960% |

| Inter-run Precision (%RSD) | 3.528% to 11.26% |

| Intra-run Accuracy | -1.962% to -6.577% |

| Inter-run Accuracy | -3.371% to 0.348% |

Method Validation for Research Data Reliability and Reproducibility

Validation of analytical methods is a mandatory process in pharmaceutical research to ensure that the data generated is reliable, reproducible, and accurate japsonline.com. The validation process is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) nih.govrecentscientific.comjapsonline.com. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness pharmahealthsciences.netnih.gov.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components pharmahealthsciences.net.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range pharmahealthsciences.netrecentscientific.com. It is typically evaluated by the correlation coefficient of a linear regression plot recentscientific.comjapsonline.com.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is spiked into a sample matrix pharmahealthsciences.netnih.gov. Mean recoveries for Triamcinolone Acetonide are typically in the range of 99-101% nih.gov.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day) researchgate.netnih.govjapsonline.com.

LOD and LOQ: The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy recentscientific.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage pharmahealthsciences.net.

Numerous studies developing HPLC and UPLC methods for Triamcinolone Acetonide report successful validation according to these parameters, confirming their suitability for their intended research applications pharmahealthsciences.netrecentscientific.comnih.govnih.govnih.gov.

Specificity and Selectivity Studies

In the context of analytical chemistry, specificity refers to an analytical method's ability to measure the analyte of interest, in this case, this compound, without interference from other substances that may be present in the sample matrix. loesungsfabrik.deSelectivity , while often used interchangeably, describes the ability of a method to distinguish between the analyte and other components in the sample, even if it can detect multiple analytes. loesungsfabrik.deiupac.org For research applications, a highly selective method is crucial to ensure that the measured signal corresponds solely to this compound and not to its metabolites, degradation products, or endogenous matrix components.

The specificity and selectivity of an analytical method for this compound are typically evaluated by analyzing blank matrix samples (e.g., plasma, tissue homogenates) and comparing the response to that of a sample spiked with a known concentration of this compound. The absence of any significant signal at the retention time of this compound in the blank matrix demonstrates the method's specificity. To assess selectivity, the method's ability to differentiate this compound from structurally similar compounds or potential co-administered drugs is investigated.

Table 1: Specificity and Selectivity Parameters for a Hypothetical this compound Analytical Method

| Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No significant interference at the retention time of this compound in blank matrix. | Pass |

| Selectivity | The method can distinguish this compound from its known metabolites and commonly co-administered compounds. | Pass |

Linearity, Range, and Detection Limits in Research Matrices

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ksu.edu.sa The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ksu.edu.sa The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ksu.edu.sa

For this compound research, establishing these parameters is essential for quantifying the compound across a wide range of concentrations, from trace levels in pharmacokinetic studies to higher concentrations in formulation analysis. Linearity is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R²) is indicative of good linearity.

Table 2: Linearity, Range, and Detection Limit Data for a Hypothetical this compound Analytical Method in a Research Matrix

| Parameter | Description | Hypothetical Value |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Range | The concentration range over which the method is linear, precise, and accurate. | 1 ng/mL - 1000 ng/mL |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected. | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. | 1 ng/mL |

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Triclonide Analogues with Enhanced Selectivity

The rational design and synthesis of novel analogues represent a key future direction for this compound research. This approach involves designing new compounds based on a detailed understanding of the relationship between chemical structure and biological activity iiab.mewikipedia.org. By systematically modifying the chemical structure of this compound, researchers aim to synthesize analogues with potentially enhanced selectivity for specific biological targets or improved physicochemical properties google.comiiab.me. This process often utilizes computational methods to predict the behavior and interactions of potential new molecules before their synthesis wikipedia.orgiiab.me. Advances in synthetic methodologies facilitate the creation of these novel compounds for subsequent investigation nih.gov.

Research into Advanced Delivery Systems for Targeted Investigation

Investigating advanced delivery systems is crucial for overcoming potential biological barriers and directing this compound to specific cells or tissues in research studies. Such systems can enhance the stability of the compound and improve its cellular uptake or localization, allowing for more precise and controlled experiments.

Liposomes and various nanoparticle formulations are being explored as versatile carriers for a wide range of molecules. These systems, composed of lipids or polymers, can encapsulate or associate with compounds like this compound, potentially improving their solubility, stability, and delivery to specific research targets. Research in this area focuses on developing formulations that are suitable for in vitro and in vivo studies, allowing for controlled release and targeted investigation of this compound's effects.

The use of peptides to functionalize delivery vehicles, such as liposomes or nanoparticles, offers a strategy for achieving targeted delivery in research. Peptides can be designed to bind to specific receptors or markers on cell surfaces, thereby directing the delivery system, and the encapsulated compound, to a desired location. This approach holds potential for directing this compound to specific cell types or tissues to study its effects in a targeted manner.

Integration of Omics Technologies (Genomics, Proteomics) for Comprehensive Mechanistic Elucidation

The integration of omics technologies, such as genomics and proteomics, is a powerful approach for comprehensively elucidating the mechanisms of action of chemical compounds. Genomics studies the complete set of genes, while proteomics focuses on the entire complement of proteins within a biological system. By applying these technologies, researchers can investigate how this compound affects gene expression patterns (transcriptomics) and protein profiles (proteomics), providing insights into the molecular pathways and networks influenced by the compound. This holistic view can reveal complex interactions and provide a deeper understanding of this compound's biological effects.

Exploration of this compound's Effects on Novel Signaling Pathways in Preclinical Research

Future preclinical research on this compound is likely to involve the exploration of its effects on novel and less-studied signaling pathways. Signaling pathways are crucial for regulating a wide array of cellular processes, and understanding how a compound interacts with these pathways is fundamental to characterizing its biological activity. Research in this area aims to identify previously unknown molecular targets or signaling cascades modulated by this compound, which could provide valuable information about its potential biological roles.

Predictive Chemical Toxicology and Environmental Fate Research

Predictive chemical toxicology and environmental fate research are important for assessing the potential impact of this compound on biological systems and the environment. Predictive models and experimental studies can be used to estimate the potential toxicity of this compound and its transformation products, as well as its persistence, mobility, and potential for bioaccumulation in different environmental compartments like water and soil. This research helps to understand the broader implications of the compound's presence and behavior outside of controlled laboratory settings.

Q & A

Q. How to establish causal relationships between this compound exposure and genomic instability?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Delete glucocorticoid receptor (NR3C1) to test dependency.

- Comet assay : Quantify DNA damage (tail moment) in treated vs. untreated cells.

- Mendelian randomization : Use genetic variants as instrumental variables in population studies .

Tables for Key Methodological Comparisons

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Dose Range | 0.1–10 μM (in vitro) | 0.01–100 μM (multi-parametric) |

| Data Sources | Single-lab experiments | Multi-center collaborations |

| Statistical Analysis | t-tests, ANOVA | Meta-analysis, Bayesian models |

| Validation | Technical replicates | Cross-lab replication + omics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.